N-(5-acetamido-2-chlorophenyl)-3-propylhex-2-enamide
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Overview
Description
N-(5-acetamido-2-chlorophenyl)-3-propylhex-2-enamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2-chlorophenyl)-3-propylhex-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-acetamido-2-chlorophenol with a suitable acylating agent, followed by a series of reactions to introduce the propylhex-2-enamide moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2-chlorophenyl)-3-propylhex-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often employ reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(5-acetamido-2-chlorophenyl)-3-propylhex-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2-chlorophenyl)-3-propylhex-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-3-hydroxyphenyl)acetamide
- 2-Chloro-5-(acetylamino)phenol
- 4-Chloro-3-hydroxyacetanilide
Uniqueness
N-(5-acetamido-2-chlorophenyl)-3-propylhex-2-enamide stands out due to its specific structural features, which confer unique chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5-acetamido-2-chlorophenyl)-3-propylhex-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-4-6-13(7-5-2)10-17(22)20-16-11-14(19-12(3)21)8-9-15(16)18/h8-11H,4-7H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNUWTRBAZCHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)NC1=C(C=CC(=C1)NC(=O)C)Cl)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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